molecular formula C14H7ClF2N2 B1421006 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline CAS No. 885277-50-9

4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline

Cat. No. B1421006
M. Wt: 276.67 g/mol
InChI Key: OSAXYMSBOKBMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline is a chemical compound with the molecular formula C14H7ClF2N2 . It is related to quinazoline derivatives, which are important heterocycles in medicinal chemistry due to their wide spectrum of biological properties .

Scientific Research Applications

Quinazoline Derivatives in AMPA Receptor Antagonism

Chenard et al. (2001) explored quinazoline derivatives, including 6-fluoro-3-(2-chlorophenyl)quinazolines, for their potential as AMPA receptor antagonists. This research is significant for understanding the structure-activity relationship (SAR) in developing new AMPA receptor antagonists for potential therapeutic applications. The study highlighted the importance of the 2-fluorophenyl positioning relative to the quinazolin-4-one ring for antagonist activity (Chenard et al., 2001).

Radioactive Labeling for EGFR-TK Imaging

Fernandes et al. (2008) focused on quinazoline derivatives for the development of radioactive labeling compounds, particularly for epidermal growth factor receptor-tyrosine kinase (EGFR-TK) imaging. This research is crucial for advancing diagnostic methods in cancer research (Fernandes et al., 2008).

Synthesis and Biological Activities

Ouyang et al. (2016) discussed the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-Quinazoline-4,6-diamine, emphasizing its potential biological activities in medicine. This highlights the importance of developing rapid synthetic methods for compounds with significant medicinal potential (Ouyang et al., 2016).

Antimicrobial and Anticancer Potential

Raval et al. (2012) explored the antimicrobial properties of pyrazolyl-oxopropyl-quinazolin derivatives, demonstrating their significance in developing new antimicrobial agents. Mphahlele et al. (2017) also investigated quinazoline derivatives for their cytotoxicity against cancer cell lines, providing valuable insights into their potential as anticancer agents (Raval et al., 2012); (Mphahlele et al., 2017).

Anti-Inflammatory Activity

Sun et al. (2019) discussed the anti-inflammatory activity of fluorine-substituted quinazoline derivatives, underlining their potential in developing new anti-inflammatory drugs (Sun et al., 2019).

Future Directions

The future directions for research on 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline could include exploring its potential biological activities, developing efficient synthesis methods, and studying its physical and chemical properties in more detail. Given the wide range of biological activities exhibited by quinazoline derivatives, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

4-chloro-6-fluoro-2-(2-fluorophenyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF2N2/c15-13-10-7-8(16)5-6-12(10)18-14(19-13)9-3-1-2-4-11(9)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAXYMSBOKBMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)F)C(=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674262
Record name 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline

CAS RN

885277-50-9
Record name 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline
Reactant of Route 3
4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline
Reactant of Route 5
Reactant of Route 5
4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline
Reactant of Route 6
4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.